molecular formula C29H38N2O7 B1668407 97631-49-7 (Fumarate) CAS No. 97631-49-7

97631-49-7 (Fumarate)

Cat. No.: B1668407
CAS No.: 97631-49-7
M. Wt: 526.6 g/mol
InChI Key: RDZJRZMQCVQTSK-WLHGVMLRSA-N
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Description

Overview of Fumarate (B1241708) Esters and Their Derivatives in Biomedical Research

Fumarate esters are derivatives of fumaric acid, an organic compound that plays a role in the Krebs cycle (citric acid cycle). While fumaric acid itself has low bioavailability, its ester derivatives have demonstrated significant therapeutic potential and have been the subject of extensive biomedical research. medkoo.com These compounds, including well-known examples like dimethyl fumarate (DMF) and monoethyl fumarate (MEF), are recognized for their immunomodulatory, anti-inflammatory, and antioxidant properties. medchemexpress.comtargetmol.com

The research applications of fumarate esters are diverse. They have been successfully developed into treatments for autoimmune conditions such as psoriasis and relapsing-remitting multiple sclerosis. molnova.comgoogle.com The therapeutic effects are believed to stem from their ability to interact with key cellular pathways, including the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is crucial in the cellular response to oxidative stress. medchemexpress.commedchemexpress.com Beyond their established use, ongoing research is exploring the potential of fumarate esters in other inflammatory conditions, neurodegenerative diseases, and even as components of biodegradable scaffolds in tissue engineering. molnova.commedchemexpress.com

Historical Context of Fumarate Compound Research

The journey of fumarate esters in medicine began in the late 1950s with the work of German chemist Walter Schweckendiek. medkoo.comtargetmol.com Suffering from psoriasis himself, Schweckendiek hypothesized that the skin condition might be linked to a metabolic abnormality in the citric acid cycle and began experimenting with fumaric acid. medkoo.comtargetmol.com This led to the development of the first therapeutic formulations of fumaric acid esters. medkoo.com

Initially, the precise mechanism of action was not well understood, and early formulations combined several different fumarate esters. uni.lu Over time, research identified dimethyl fumarate (DMF) as the primary active component. uni.lu This discovery paved the way for the development of more refined and standardized treatments. In 1994, a specific mixture of fumaric acid esters was licensed in Germany for the treatment of psoriasis. idrblab.net Further research and clinical trials eventually led to the approval of dimethyl fumarate as a monotherapy for both psoriasis and multiple sclerosis in various parts of the world. medchemexpress.comgoogle.com

The Chemical Compound 97631-49-7 (Fumarate)

The compound with the CAS number 97631-49-7 is scientifically known as CERM-11956. It is a fumarate salt of a bepridil (B108811) derivative and is classified as a calcium channel antagonist and an anti-ischemic agent. medchemexpress.comtargetmol.comuni.lu

Research and Findings on CERM-11956

Research into CERM-11956 has primarily focused on its cardiovascular effects, particularly its potential as a treatment for myocardial ischemia and angina pectoris. medkoo.com Studies on isolated guinea-pig hearts have shown that CERM-11956 exhibits cardioprotective effects during ischemia and reperfusion. targetmol.com It has been observed to induce negative inotropic effects, meaning it decreases the force of muscular contractions of the heart. targetmol.com Furthermore, research has indicated that CERM-11956 can lead to a slight increase in ATP levels in ischemic heart tissue. medkoo.com

Below is a summary of the key research findings related to CERM-11956:

Research AreaKey Findings
Mechanism of Action Acts as a calcium channel antagonist. medchemexpress.commolnova.com
Cardioprotective Effects Demonstrates protective effects on the heart during periods of ischemia and reperfusion. targetmol.com
Inotropic Effects Induces a negative inotropic effect on the heart muscle. targetmol.com
Metabolic Effects Shown to cause a slight increase in ATP levels in ischemic myocardial tissue. medkoo.com
Therapeutic Potential Investigated for the treatment of myocardial ischemia and angina pectoris. medkoo.com

Compound Names Mentioned

CAS NumberCommon Name/Synonym
97631-49-7CERM-11956; CERM11956 fumarate; N-(1,3-Benzodioxolan-5-yl)-N-phenylmethyl-beta-[(2-methylpropoxy)methyl]-1-pyrrolidinylethanamine fumarate; 2-(N-Pyrrolidino)-3-isobutoxy-N-(3,4-methylenedioxyphenyl)-N-benzylpropylamine fumarate
624-49-7Dimethyl fumarate (DMF)
N/AMonoethyl fumarate (MEF)
110-17-8Fumaric acid
N/ABepridil

Properties

CAS No.

97631-49-7

Molecular Formula

C29H38N2O7

Molecular Weight

526.6 g/mol

IUPAC Name

N-benzyl-N-(3-butan-2-yloxy-2-pyrrolidin-1-ylpropyl)-1,3-benzodioxol-5-amine;(E)-but-2-enedioic acid

InChI

InChI=1S/C25H34N2O3.C4H4O4/c1-3-20(2)28-18-23(26-13-7-8-14-26)17-27(16-21-9-5-4-6-10-21)22-11-12-24-25(15-22)30-19-29-24;5-3(6)1-2-4(7)8/h4-6,9-12,15,20,23H,3,7-8,13-14,16-19H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

RDZJRZMQCVQTSK-WLHGVMLRSA-N

SMILES

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)N4CCCC4.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCC(C)OCC(CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)N4CCCC4.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCC(C)OCC(CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)N4CCCC4.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CERM-11956;  CERM 11956;  CERM11956

Origin of Product

United States

Preclinical Investigation of Fumarate Compounds and Their Metabolites

In Vitro Cellular and Molecular Studies

In vitro research has been crucial in dissecting the molecular mechanisms of fumarate (B1241708) compounds. These studies have utilized a range of cell models, from immortalized cell lines to more complex co-culture systems, to investigate the cellular and molecular responses to fumarate treatment.

Immortalized cell lines provide a consistent and reproducible system for studying the effects of chemical compounds. In the context of fumarate research, oligodendrocytic and neuronal cell lines have been employed to understand the compounds' impact on central nervous system (CNS) cells.

One study utilized the Oli-neu cell line, an immortalized mouse oligodendrocyte precursor cell line, to investigate the effects of DMF. The research demonstrated that DMF treatment had an anti-proliferative effect on these cells. nih.gov Specifically, a significant reduction in cell growth was observed, which was further supported by a decrease in the expression of Proliferating Cell Nuclear Antigen (PCNA), a marker for cell proliferation. nih.gov

In another study, the hippocampal neuronal cell line HT22 was used to explore the neuroprotective properties of DMF. This research showed that DMF treatment led to an induction of glutathione reductase, an enzyme crucial for recycling glutathione, a key antioxidant. frontiersin.org

The table below summarizes findings from experiments using immortalized cell lines.

Cell LineCompoundObserved EffectKey Findings
Oli-neu (Oligodendrocyte precursor)Dimethyl Fumarate (DMF)Anti-proliferativeSignificantly reduced cell growth and expression of PCNA. nih.gov
HT22 (Hippocampal neuronal)Dimethyl Fumarate (DMF)Antioxidant responseIncreased glutathione recycling through the induction of glutathione reductase. frontiersin.org

Primary cell cultures, derived directly from tissue, offer a model that more closely resembles the in vivo environment compared to immortalized cell lines. atcc.orgsigmaaldrich.com Research on fumarates has extensively used primary cultures of various CNS cells.

Studies using primary cultures of human astrocytes have shown that both DMF and its metabolite MMF can induce the expression of NRF2-target genes, which are involved in the antioxidant response. plos.org However, the pattern and extent of gene induction varied between the two compounds, with DMF generally showing a greater induction of genes like NQO1, HMOX1, GCLC, and SRXN1 at higher concentrations. plos.org

Research on dorsal root ganglion (DRG) neurons has demonstrated the protective effects of MMF. In both mouse and human DRG neuron cultures, MMF was found to prevent an increase in phosphorylated-eIF2α levels and aberrant neurite outgrowth induced by methylglyoxal, a compound associated with neuropathic pain. biorxiv.org

The following table details research findings from primary cell culture investigations.

Cell TypeCompound(s)Experimental ModelKey Findings
Human AstrocytesDMF, MEF saltsConcentration-response treatmentBoth compounds induced concentration-dependent changes in NRF2-target gene expression. plos.org
Rat Astrocytes and MicrogliaDMF, MMFLipopolysaccharide-treated culturesDMF decreased the synthesis of pro-inflammatory mediators like nitric oxide synthase, TNF-α, IL-1β, and IL-6. nih.gov
Mouse and Human DRG NeuronsMMFMethylglyoxal-induced stressMMF prevented the increase in p-eIF2α levels and aberrant neurite outgrowth. biorxiv.org

To better simulate the complex interactions within the central nervous system, researchers have turned to co-culture and organoid models. These systems allow for the study of communication between different cell types.

An astrocyte-microglia co-culture model was used to investigate the effects of DMF and MMF on neuroinflammation. karger.com This model utilized different ratios of microglia to astrocytes to mimic both "physiological" and "pathological, inflammatory" conditions. karger.com The study found that while neither compound affected glial cell viability, DMF at higher concentrations could induce microglial activation under inflammatory conditions. karger.com This highlights the importance of studying cellular interactions when evaluating the effects of these compounds.

While the use of complex organoid models in fumarate research is an emerging area, co-culture systems have already provided valuable insights into the cell-specific and interactive effects of these compounds within a simulated inflammatory environment.

In Vivo Animal Model Research

In vivo studies using animal models are essential for understanding the systemic effects of fumarate compounds and their potential therapeutic applications in complex diseases. Rodent models have been particularly valuable in this regard.

The anti-inflammatory properties of fumarates have been investigated in various rodent models of inflammation. In a mouse model of pulmonary inflammation induced by porcine pancreatic elastase, DMF treatment was shown to reduce levels of reactive oxygen species and inflammation, thereby preventing lung damage and alveolar enlargement. mdpi.com

Another study used a mouse model of chronic dermatitis to evaluate the effects of a novel JAK inhibitor in comparison to conventional agents. nih.gov While this study did not directly test fumarates, it exemplifies the use of rodent models to assess anti-inflammatory therapies for skin conditions, an area where fumarates like DMF are clinically used (psoriasis). nih.gov

The table below summarizes findings from rodent models of inflammatory conditions.

Animal ModelCompoundConditionKey Findings
MouseDimethyl Fumarate (DMF)Pulmonary inflammationReduced reactive oxygen species, inflammation, and prevented lung damage. mdpi.com
MouseMonomethyl Fumarate (MMF)Retinal ischemia-reperfusionSuppressed inflammatory gene expression and reduced Müller cell gliosis in an Nrf2-dependent manner. nih.gov

A significant body of preclinical research has focused on the neuroprotective effects of fumarates in animal models of neurodegenerative diseases. nih.gov These models aim to replicate aspects of human diseases such as Alzheimer's disease, Parkinson's disease, and frontotemporal dementia. nih.govnih.gov

In a mouse model of TDP-43-dependent frontotemporal dementia, oral DMF treatment was found to prevent cognitive decline and neurodegeneration. mdpi.com This cognitive improvement was associated with neuroprotection in the dentate gyrus and a reduction in astrogliosis. mdpi.com

Studies in rodent models of Alzheimer's disease have also shown beneficial effects of DMF, including improvements in motor and cognitive symptoms and a reduction in inflammation and neurodegeneration. mdpi.com Similarly, in models of Parkinson's disease, fumarates have demonstrated neuroprotective effects. nih.gov

In a mouse model of retinal ischemia-reperfusion, MMF treatment was shown to reduce neuronal cell loss and improve retinal function. nih.gov These beneficial effects were dependent on the Nrf2 pathway, as they were not observed in Nrf2 knockout mice. nih.gov Furthermore, in a non-inflammatory model of light-induced photoreceptor loss, DMF treatment significantly reduced retinal degeneration, an effect associated with increased glutathione levels and reduced microglial activation. frontiersin.org

The following table details research findings from animal models of neurodegenerative disorders.

Animal ModelCompound(s)Disease ModeledKey Findings
MouseDimethyl Fumarate (DMF)TDP-43 Frontotemporal DementiaPrevented cognitive decline, neurodegeneration, and reduced astrogliosis. mdpi.com
MouseMonomethyl Fumarate (MMF)Retinal Ischemia-ReperfusionReduced neuronal cell loss and improved retinal function in an Nrf2-dependent manner. nih.gov
MouseDimethyl Fumarate (DMF)Light-Induced Photoreceptor LossReduced retinal degeneration, increased glutathione levels, and decreased microglial activation. frontiersin.org
Rodent ModelsDimethyl Fumarate (DMF)Alzheimer's DiseaseImproved motor and cognitive symptoms, reduced inflammation and neurodegeneration. mdpi.com

Structure Activity Relationships Sar and Computational Design

Chemical Modification and Analog Synthesis for SAR Analysis

The core of structure-activity relationship (SAR) analysis lies in the systematic modification of a lead compound and the evaluation of the resulting analogs' biological activity. For fumarate (B1241708) derivatives, this involves altering various parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties.

A key strategy is the synthesis of hybrid molecules that combine the fumarate scaffold with other pharmacologically active moieties. For instance, new hybrid structures of Riluzole and Dimethyl Fumarate (DMF) have been synthesized to explore potential activities in the treatment of multiple sclerosis. nih.gov This molecular hybridization aims to leverage the known therapeutic effects of both parent molecules. nih.gov The synthesis of such analogs often follows well-established chemical pathways, allowing for the creation of a library of derivatives for screening. nih.govnih.gov

SAR studies on various compound series have demonstrated that specific structural features are crucial for biological effects. For example, in a series of YC-1 analogs, modifications to the 1-N-substituent of the indazole ring significantly impacted inhibitory activity. nih.gov It was found that fluoro or cyano substitutions at the ortho position of a benzene ring resulted in better activity, whereas substitutions at the meta or para positions led to a reduction. nih.gov Similarly, SAR studies on phaeosphaeride analogues indicated that an α,β-unsaturated carbonyl functionality is important for anticancer activity. mdpi.com

The general process for creating and evaluating analogs involves:

Design: Identifying a lead compound (e.g., a fumarate ester) and designing structural modifications based on known biological targets or desired properties. youtube.com

Synthesis: Chemically synthesizing the designed analogs, which may involve multi-step reactions. youtube.comnih.gov

Purification and Characterization: Ensuring the purity and confirming the structure of the synthesized compounds through techniques like chromatography and spectroscopy. youtube.com

Biological Evaluation: Testing the analogs in relevant in vitro or in vivo assays to determine their biological activity (e.g., IC50 values). youtube.com

SAR Establishment: Correlating the structural changes with the observed changes in activity to build a structure-activity relationship profile. nih.gov

This iterative cycle of design, synthesis, and testing is fundamental to optimizing lead compounds and discovering novel drug candidates. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. mdpi.com This approach is instrumental in prioritizing compounds for synthesis and testing, thereby accelerating the drug discovery process. mdpi.com

The development of a QSAR model involves several key steps:

Data Set Compilation: A dataset of compounds with known biological activities (e.g., inhibitory concentrations) is collected. jmaterenvironsci.com

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 2D or 3D descriptors, encompassing aspects like lipophilicity, hydrogen-bonding capacity, size, and shape. jmaterenvironsci.comnih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical model that correlates the descriptors with biological activity. mdpi.comjmaterenvironsci.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. jmaterenvironsci.com

QSAR models provide valuable insights into which molecular properties are most influential for a compound's activity. For example, a QSAR model for pulmonary absorption revealed that permeability and hydrophobicity were positively correlated with absorption, while charge, ionization, and size were negatively correlated. nih.gov Such models can guide the rational design of new fumarate derivatives with improved properties. mdpi.com While highly successful in protein-based drug design, the application of QSAR to RNA-targeted small molecules is an emerging area. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide detailed insights into the interaction between a ligand (like a fumarate derivative) and its biological target at the atomic level.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.org This technique is used to:

Elucidate the binding mode of a compound within the active site of a protein.

Estimate the binding affinity (e.g., binding energy or docking score) of a ligand to its target.

Screen virtual libraries of compounds to identify potential hits.

For example, molecular docking experiments were used to assess the binding affinity of newly synthesized hybrid derivatives of Riluzole and Dimethyl Fumarate to the NMDA receptor active site. nih.gov The results showed that the proposed derivatives had favorable binding energies, suggesting they could be potent antagonists. nih.gov In another study, docking was used to understand the behavior of vanadyl complexes towards a colon cancer cell protein. mdpi.com

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, allowing researchers to study its stability and conformational changes. nih.govresearchgate.net MD simulations can:

Validate the stability of binding poses predicted by molecular docking. frontiersin.org

Analyze the role of specific interactions, such as hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net

Investigate the effects of mutations on ligand binding. nih.govresearchgate.net

A study on fumarate hydratase used MD simulations to understand the conformational stability of the enzyme when complexed with inhibitors, confirming that a specific mutation had a major effect on its catalytic activity. nih.govresearchgate.net Similarly, MD simulations of a MAPKERK protein-ligand complex were run for 100 nanoseconds to assess the stability of the binding, which is crucial for drug efficacy. frontiersin.org

Binding Affinity of Fumarate Hybrid Derivatives to NMDA Receptor
CompoundBinding Energy (ΔGbind)
Fumarate Derivative D4-7.2 to -7.52
Fumarate Derivative D6-7.2 to -7.52
Ifenprodil (Reference)-6.98
Riluzole (Reference)-4.42

This table is based on data from a study on hybrid derivatives containing dimethyl fumarate and benzothiazole scaffolds. nih.gov The negative binding energies indicate favorable interactions with the target receptor.

Rational Drug Design Approaches for Fumarate Derivatives

Rational drug design is a knowledge-driven strategy that utilizes the understanding of a biological target and its mechanism to design new therapeutic agents. longdom.org This approach contrasts with traditional trial-and-error methods and aims to create more effective and safer drugs. researchgate.net The design of novel fumarate derivatives benefits significantly from such strategies.

The rational drug design process typically involves:

Target Identification and Validation: Identifying a specific biological target, such as an enzyme or receptor, that plays a critical role in a disease. longdom.org

Structural Elucidation: Determining the three-dimensional structure of the target, often through techniques like X-ray crystallography or NMR spectroscopy. longdom.org

Structure-Based or Ligand-Based Design:

Structure-Based Design: Using the 3D structure of the target to design molecules that fit precisely into the active site. azolifesciences.com

Ligand-Based Design: When the target's structure is unknown, using the structures of known active ligands to create a pharmacophore model that defines the essential features for activity. azolifesciences.com

Computational Screening and Optimization: Employing tools like molecular docking and QSAR to screen virtual compound libraries and optimize the properties of lead compounds. longdom.org

Synthesis and Biological Testing: Synthesizing the most promising candidates and evaluating their efficacy and safety. researchgate.net

An example of rational design is the development of drugs that can selectively inhibit a target protein without affecting closely related proteins, which can be achieved by exploiting differences in shape, electrostatics, or flexibility between the targets. nih.gov For fumarate derivatives, this could involve designing molecules that selectively activate the Nrf2 pathway, a key mechanism of action for Dimethyl Fumarate, while minimizing off-target effects. mdpi.com The repurposing of existing drugs, such as investigating Dimethyl Fumarate for conditions like diabetic retinopathy, is another facet of rational drug development. nih.gov

An exploration of the synthetic methodologies for producing fumarate compounds reveals a variety of chemical strategies, from traditional esterification reactions to the development of complex, functionalized materials and novel molecular analogues. This article delves into the specific techniques and optimizations used in the synthesis of these valuable chemical entities.

Advanced Analytical Method Development for Fumarate Research

High-Performance Liquid Chromatography (HPLC) Methodologies

Stability-Indicating Methods

Stability-indicating HPLC methods are critical for determining the intrinsic stability of Quetiapine Fumarate (B1241708) and for monitoring its degradation under various stress conditions. greenpharmacy.info These methods are designed to separate the intact drug from its potential degradation products, thus providing a clear picture of the drug's stability profile. rasayanjournal.co.in

Forced degradation studies are typically performed by exposing Quetiapine Fumarate to acidic, basic, oxidative, thermal, and photolytic stress conditions. greenpharmacy.infoakjournals.com The resulting degradation products are then analyzed using a developed HPLC method to ensure that they are well-resolved from the main peak of Quetiapine Fumarate. greenpharmacy.infoakjournals.com For instance, a stability-indicating method might use a C18 column with a gradient mobile phase of ammonium acetate and acetonitrile to separate the drug from its impurities and degradants. rasayanjournal.co.in The peak purity of Quetiapine Fumarate under these stress conditions is often assessed using a photodiode array (PDA) detector to confirm the homogeneity of the peak. akjournals.com

Related Substance and Impurity Profiling

The identification and quantification of related substances and impurities are of utmost importance in ensuring the safety and efficacy of any active pharmaceutical ingredient. In the context of Quetiapine Fumarate, several potential impurities can arise from the manufacturing process or degradation. nih.govnih.gov

HPLC methods are the primary tool for impurity profiling. rasayanjournal.co.in These methods must be highly selective to separate a multitude of structurally similar compounds. Seven potential impurities, including by-products, starting materials, and intermediates, have been identified and characterized using spectroscopic methods. nih.gov Another study identified six unknown impurities, which were isolated using preparative HPLC and characterized by spectral data. nih.gov A developed LC method for related substances in Quetiapine Fumarate utilized a C8 column with a gradient mobile phase to achieve separation. akjournals.com The use of high-resolution mass spectrometry (HRMS) coupled with UPLC systems provides a powerful tool for the identification and structural elucidation of impurities. waters.com

Some of the identified impurities in Quetiapine Fumarate include:

2-(phenylthio)aniline nih.gov

phenyl N-[2-(phenylthio)phenyl]carbamate nih.gov

N,N'-bis[2-(phenylthio) phenyl]urea nih.gov

11-(1-piperazinyl) dibenzo[b,f] ijpsm.comphmethods.netthiazepine fumarate nih.gov

desethanol quetiapine nih.gov

N-formyl piperazinyl thiazepine nih.gov

Bioanalytical Method Development for Research Samples

The quantification of Quetiapine Fumarate in biological matrices, such as human plasma, is essential for pharmacokinetic and other research studies. wisdomlib.orgijpsr.com Bioanalytical methods must be sensitive, selective, and robust to accurately measure the low concentrations of the drug often present in these samples.

RP-HPLC methods coupled with UV detection are commonly developed for this purpose. wisdomlib.orgijcrt.org A typical bioanalytical method involves the extraction of the drug from the plasma sample, often through protein precipitation with a solvent like acetonitrile, followed by chromatographic analysis. ijcrt.org For instance, a method for quantifying Quetiapine in human plasma used a C18 column with a mobile phase of sodium dihydrogen phosphate and methanol, with detection at 290 nm. wisdomlib.org The linearity of such methods is established over a specific concentration range, for example, 5 to 30 µg/ml, with a lower limit of quantification (LLOQ) that is suitable for pharmacokinetic studies. wisdomlib.org The use of an internal standard is a common practice to ensure the accuracy and precision of the method. ijpsr.com

Spectroscopic and Spectrometric Techniques in Fumarate Analysis

Alongside chromatography, spectroscopic and spectrometric techniques play a vital role in the analysis of Quetiapine Fumarate, providing complementary information for identification, structural elucidation, and quantification.

UV-Visible spectrophotometry is a simple and cost-effective technique for the quantitative determination of Quetiapine Fumarate. thaiscience.infotsijournals.com The drug exhibits characteristic absorption maxima in the UV region, for example, at 209 nm in 0.1 N HCl and 208 nm in methanol. thaiscience.info Spectrophotometric methods can also be based on the formation of colored ion-pair complexes with dyes like bromophenol blue or through charge-transfer complexation reactions. jpccr.euresearchgate.net

More advanced spectrometric techniques are indispensable for structural characterization, particularly of impurities. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for determining the molecular weight and fragmentation patterns of Quetiapine Fumarate and its related substances. ptfarm.pl High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which greatly aids in the identification of unknown impurities. waters.com Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are also employed to confirm the structures of identified impurities. nih.govnih.gov

The following table highlights some of the spectroscopic methods used for Quetiapine Fumarate analysis:

Interactive Data Table: Spectroscopic Methods for Quetiapine Fumarate
Technique Method Details Wavelength (nm) Linearity Range (µg/mL) Reference
UV Spectrophotometry Measurement of absorbance in 0.1 N HCl 209 1.25-12.50 thaiscience.info
UV Spectrophotometry Measurement of absorbance in methanol 208 1.25-12.50 thaiscience.info
Visible Spectrophotometry Ion-pair complex with bromophenol blue 410 1-20 jpccr.eu
Visible Spectrophotometry Ion-pair complex with thymol blue 380 1.5-30 jpccr.eu
Visible Spectrophotometry Oxidation with potassium permanganate 610 5-35 ekb.eg
Visible Spectrophotometry Charge-transfer complex with p-chloranilic acid 520 8.0-160 researchgate.net

Method Validation and Quality Assurance in Fumarate Research

Method validation is a critical component of quality assurance in analytical research, ensuring that a developed analytical method is suitable for its intended purpose. jocpr.comakjournals.com According to International Council for Harmonisation (ICH) guidelines, analytical methods for Quetiapine Fumarate must be validated for several parameters. jocpr.comakjournals.com

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. akjournals.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. ijpsm.comjocpr.com

Accuracy: The closeness of the test results obtained by the method to the true value, often determined through recovery studies. jocpr.comthaiscience.info

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). jocpr.comthaiscience.info

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. ijpsm.comjocpr.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. rasayanjournal.co.in

Adherence to these validation parameters ensures that the analytical methods used in Quetiapine Fumarate research are reliable, reproducible, and provide accurate data for quality control and research purposes. cuestionesdefisioterapia.com

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.